molecular formula C20H14ClF3N2O2S B11130592 N-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)thiophene-2-carboxamide

N-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)thiophene-2-carboxamide

Cat. No.: B11130592
M. Wt: 438.9 g/mol
InChI Key: ZWRVFBCLONJHIQ-UHFFFAOYSA-N
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Description

N-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a carboxamide group, and a phenyl group substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Intermediate Amine: The initial step involves the synthesis of 2-chloro-5-(trifluoromethyl)aniline. This can be achieved through the nitration of 2-chloro-5-(trifluoromethyl)benzene followed by reduction of the nitro group to an amine.

    Coupling Reaction: The intermediate amine is then coupled with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate to form the corresponding amide.

    Thiophene Carboxamide Formation: The final step involves the reaction of the amide with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of such compounds.

Medicine

Medicinally, this compound could be investigated for its potential as a therapeutic agent. The combination of aromatic and heterocyclic structures is common in drug design, and the compound’s unique substituents may confer specific biological activities.

Industry

In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which N-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)thiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-trifluoromethylphenyl)thiophene-2-carboxamide: Similar structure but lacks the phenylethyl group.

    N-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thiophene-2-carboxamide: Similar but with a shorter alkyl chain.

    N-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)furan-2-carboxamide: Similar but with a furan ring instead of thiophene.

Uniqueness

The uniqueness of N-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)thiophene-2-carboxamide lies in its combination of functional groups and structural elements, which confer specific chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring provides aromaticity and potential for π-π interactions.

This compound’s distinct structure makes it a valuable candidate for various applications in scientific research and industry.

Properties

Molecular Formula

C20H14ClF3N2O2S

Molecular Weight

438.9 g/mol

IUPAC Name

N-[1-[2-chloro-5-(trifluoromethyl)anilino]-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H14ClF3N2O2S/c21-14-9-8-13(20(22,23)24)11-15(14)25-18(17(27)12-5-2-1-3-6-12)26-19(28)16-7-4-10-29-16/h1-11,18,25H,(H,26,28)

InChI Key

ZWRVFBCLONJHIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

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